4-Hydroxy-8-phenoxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester typically involves multiple steps. One common method is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Naphthalenecarboxylic acid, 4-oxo-8-phenoxy-, methyl ester, while reduction of the ester group can produce 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methanol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: This compound has similar structural features but includes iodine and methoxy groups, which can alter its reactivity and applications.
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenoxy-, methyl ester is unique due to the presence of the phenoxy group, which can enhance its chemical reactivity and potential applications in various fields. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C18H14O4 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-8-phenoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)12-10-15-14(16(19)11-12)8-5-9-17(15)22-13-6-3-2-4-7-13/h2-11,19H,1H3 |
InChI Key |
BCUKASGJHOZHHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)O |
Origin of Product |
United States |
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